molecular formula C14H15BrN2O2 B13085722 tert-Butyl (4-bromoquinolin-6-yl)carbamate CAS No. 1260784-05-1

tert-Butyl (4-bromoquinolin-6-yl)carbamate

Cat. No.: B13085722
CAS No.: 1260784-05-1
M. Wt: 323.18 g/mol
InChI Key: LGGGWPJYGNDTRX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-bromoquinolin-6-yl)carbamate typically involves the reaction of 4-bromoquinoline with tert-butyl carbamate under specific conditions. One common method involves the use of a coupling reagent such as di-tert-butyl dicarbonate (Boc2O) in the presence of a base like sodium azide. The reaction proceeds through the formation of an acyl azide intermediate, followed by a Curtius rearrangement to yield the desired carbamate .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may include techniques such as recrystallization and chromatography to obtain high-purity products .

Comparison with Similar Compounds

Uniqueness: tert-Butyl (4-bromoquinolin-6-yl)carbamate is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. The presence of the tert-butyl carbamate group enhances its stability and reactivity compared to other similar compounds .

Properties

CAS No.

1260784-05-1

Molecular Formula

C14H15BrN2O2

Molecular Weight

323.18 g/mol

IUPAC Name

tert-butyl N-(4-bromoquinolin-6-yl)carbamate

InChI

InChI=1S/C14H15BrN2O2/c1-14(2,3)19-13(18)17-9-4-5-12-10(8-9)11(15)6-7-16-12/h4-8H,1-3H3,(H,17,18)

InChI Key

LGGGWPJYGNDTRX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC2=C(C=CN=C2C=C1)Br

Origin of Product

United States

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